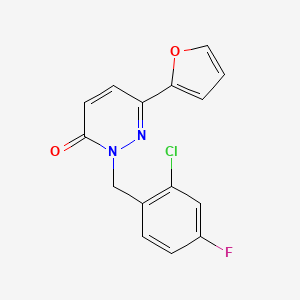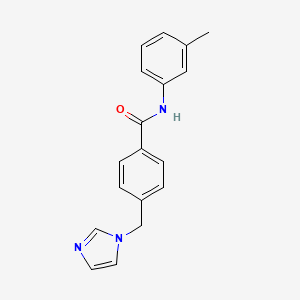![molecular formula C18H17FN4OS B4517736 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4517736.png)
4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine
Übersicht
Beschreibung
4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine is a useful research compound. Its molecular formula is C18H17FN4OS and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.11071051 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Genin et al. (2000) explored the antibacterial efficacy of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents. These compounds, including variations with pyrrole and pyrazole moieties replacing the morpholine ring, demonstrated significant activity against Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis. The introduction of various substituents on the azole moieties resulted in differences in antibacterial activity, highlighting the potential of structural modifications to enhance efficacy. The study's findings contribute to the understanding of how structural changes in these compounds can impact their antibacterial properties, potentially leading to new treatments for bacterial infections (Genin et al., 2000).
Antimycobacterial Activity
Research by Biava et al. (2010) identified a novel pyrrole derivative with significant activity against Mycobacterium tuberculosis strains. This compound, characterized by a high safety profile and protection index, demonstrates the potential for new antitubercular drugs that can rival current treatments like streptomycin and rifampin. The study exemplifies the ongoing search for more effective and safer treatments for tuberculosis, a major global health challenge (Biava et al., 2010).
Sensor Applications
A novel donor-acceptor fluorophore based on indeno-pyrrole derivative, as reported by Debsharma et al. (2019), serves as a dual sensor for volatile acids and aromatic amines. The compound's aggregation-induced emission (AIE) property and its structural framework allow for the detection of chemical species through changes in its emission properties. This application demonstrates the versatility of pyrrole derivatives beyond medicinal chemistry, extending their utility to material science and chemical sensing (Debsharma et al., 2019).
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-14-3-5-15(6-4-14)23-17(21-7-1-2-8-21)16(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNFUKPEJAYNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B4517653.png)
![1-cyclopentyl-4-(4-hydroxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4517656.png)
![3-[1-(1H-indol-3-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4517659.png)

![1-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B4517678.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4517684.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]glycine](/img/structure/B4517689.png)
![N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4517696.png)
![3,5-dimethoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4517705.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4(1H)-quinolinone](/img/structure/B4517713.png)
![1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4517714.png)

![3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B4517741.png)

